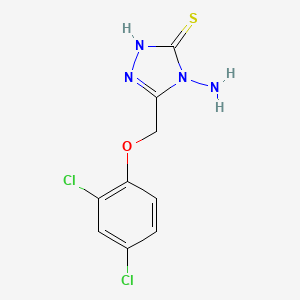

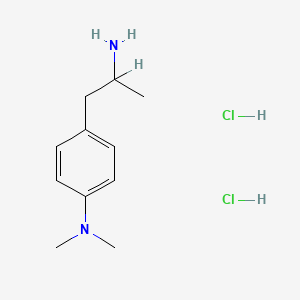

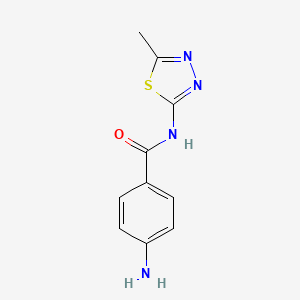

![molecular formula C14H10Cl2N4O4 B1274281 {4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine CAS No. 134292-37-8](/img/structure/B1274281.png)

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

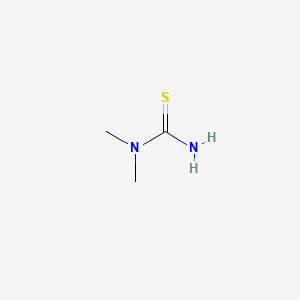

The compound "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" is a complex organic molecule that appears to be related to the field of GABAB receptor antagonists and the study of nucleophilic attacks on carbon-carbon double bonds. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves the addition of nitrous acid to trifluoroacetylaminomethylstyrenes followed by the reduction of the double bond with sodium borohydride. An alternative and more general method is the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation of the corresponding acids . These methods could potentially be adapted for the synthesis of "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" by choosing appropriate starting materials and reaction conditions that would introduce the necessary dichlorovinyl and nitro substituents.

Molecular Structure Analysis

The molecular structure of "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" would likely feature a complex arrangement of functional groups, including nitro groups and a dichlorovinyl group attached to an aromatic ring. The presence of these groups would influence the electronic properties of the molecule, such as electron-withdrawing effects from the nitro groups and steric hindrance from the dichlorovinyl group.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the nitro and amino groups. For instance, the reaction of primary and secondary amines with di-nitro-substituted difluoroethenes has been studied, showing the formation of fluoro-aminoethenes and difluoro-aminoethanes . This suggests that the amino group in "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" could potentially undergo similar nucleophilic attacks on carbon-carbon double bonds, leading to a variety of reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of "{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine" would be influenced by its molecular structure. The presence of nitro groups would likely make the compound polar and could affect its solubility in various solvents. The dichlorovinyl group could contribute to the molecule's overall stability and reactivity. The specific physical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

科学的研究の応用

Nucleophilic Reactions

- Primary and secondary amines react with certain nitrophenyl compounds in acetonitrile solvent, producing a series of reaction products. This process includes nucleophilic attack on carbon-carbon double bonds and catalysis by tertiary amines and bases, indicating a potential role in synthetic organic chemistry (Leffek & Maciejewska, 1986).

Photocatalysis in Reduction of Nitro Compounds

- Graphene-based catalysts are used for the reduction of nitro compounds to amines, demonstrating the significance of nitrophenyl compounds in the synthesis of amines, which are crucial in various industrial applications (Nasrollahzadeh et al., 2020).

Protein Crosslinking and Affinity Labeling

- 4-Nitrophenyl ethers, a class to which this compound belongs, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These reagents react quantitatively with amines upon irradiation, indicating their utility in biochemistry and molecular biology (Jelenc et al., 1978).

Detection of Aromatic Amines

- The use of p-nitrophenyl esters, similar in structure to the compound , offers a sensitive method for detecting free aromatic amines. This application is significant in analytical chemistry, especially for detecting sterically hindered aromatic amines (Plas et al., 2007).

Magnetic Characterization in Radical Chemistry

- The oxidation of nitrophenyl-thio derivatives, closely related to the compound , has been studied for magnetic characterization. This research is pertinent in the field of physical chemistry, especially in understanding radical behavior and magnetic properties (Miura et al., 1995).

Antimicrobial Agent Synthesis

- Derivatives of nitrophenyl compounds have been investigated for their potential as antimicrobial agents. This shows the applicability of such compounds in medicinal chemistry and drug development (El-Shorbagi, 2000).

Kinetics and Mechanism in Organic Reactions

- Studies on the kinetics and mechanisms of reactions involving nitrophenyl compounds provide essential insights into organic reaction pathways. This is crucial for understanding reaction dynamics in synthetic organic chemistry (Castro et al., 2011).

Chiral Compound Synthesis

- Nitrophenyl compounds have been utilized in the preparation of chiral β-enaminones, showcasing their role in the synthesis of optically active compounds. This has implications in stereoselective synthesis and pharmaceuticals (Popov et al., 2003).

Aminolysis Mechanism

- Aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates has been studied, indicating the compound's relevance in understanding reaction mechanisms in organic chemistry (Castro et al., 1999).

Safety And Hazards

特性

IUPAC Name |

4-[1-(4-amino-3-nitrophenyl)-2,2-dichloroethenyl]-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4O4/c15-14(16)13(7-1-3-9(17)11(5-7)19(21)22)8-2-4-10(18)12(6-8)20(23)24/h1-6H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDIJFMGQSUXMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C(Cl)Cl)C2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[1-(4-Amino-3-nitrophenyl)-2,2-dichlorovinyl]-2-nitrophenyl}amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

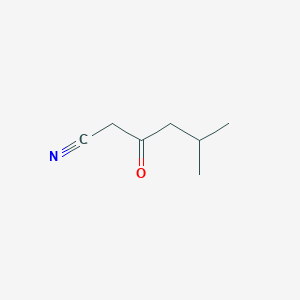

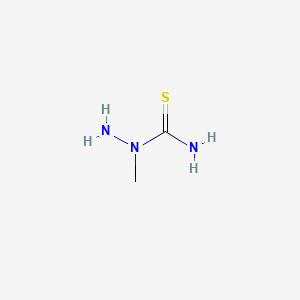

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)